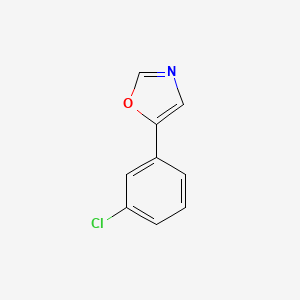

5-(3-Chlorophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHPUNGYNOCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370952 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-76-4 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of 5-(3-chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic routes, including the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis. Emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate the practical application of these methods in a research and development setting.

Key Synthetic Pathways

The synthesis of this compound can be achieved through several established methods, with the Van Leusen Oxazole Synthesis being a particularly prominent and versatile approach for constructing the 5-substituted oxazole ring system.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method is widely applicable for the synthesis of 5-aryloxazoles.

Mechanism:

The reaction mechanism initiates with the deprotonation of the acidic α-carbon of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-chlorobenzaldehyde). The subsequent intermediate undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final step involves the elimination of p-toluenesulfinic acid, driven by the formation of the stable aromatic oxazole ring.

Experimental Protocol (General Procedure):

A general protocol for the synthesis of 5-aryloxazoles via the Van Leusen reaction is as follows:

-

Materials:

-

Appropriate aromatic aldehyde (e.g., 3-chlorobenzaldehyde) (1.0 equivalent)

-

Tosylmethyl isocyanide (TosMIC) (1.0 equivalent per formyl group)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents per formyl group)

-

Methanol (MeOH)

-

-

Procedure:

-

In a two-necked round-bottom flask, combine the aldehyde, TosMIC, and potassium carbonate in methanol.

-

Heat the reaction mixture to reflux (approximately 70 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Quantitative Data for Van Leusen Synthesis of 5-Aryloxazoles:

While a specific yield for this compound is not explicitly available in the searched literature, the following table provides representative yields for the synthesis of various 5-aryloxazoles using the Van Leusen method, demonstrating its general efficiency.

| Aldehyde (ArCHO) | Product (5-Ar-oxazole) | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | 5-(3-Nitrophenyl)oxazole | 83 | |

| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 84 | |

| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Chloroquinolin-3-yl)oxazole | 83 |

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for oxazole formation that involves the intramolecular cyclodehydration of α-acylamino ketones. This pathway requires the prior synthesis of the α-acylamino ketone precursor.

Mechanism:

The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the ketone carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.

Experimental Workflow:

Caption: Robinson-Gabriel Synthesis Workflow.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is another traditional method that utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically hydrogen chloride.

Mechanism:

The mechanism is thought to proceed through the formation of an α-chloroimine from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde. A series of steps involving nucleophilic attack of the nitrogen on the aldehyde carbonyl, cyclization, and elimination of water ultimately lead to the oxazole ring.

Reaction Pathway:

Caption: Fischer Oxazole Synthesis Pathway.

Summary and Outlook

The synthesis of this compound can be approached through several established synthetic methodologies. The Van Leusen oxazole synthesis stands out as a particularly effective and direct method for the preparation of 5-aryloxazoles, with general protocols being readily available. The Robinson-Gabriel and Fischer syntheses offer alternative, classical routes, although they may require the preparation of specific precursors. For researchers and drug development professionals, the choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Further optimization of reaction conditions for the Van Leusen synthesis, specifically for 3-chlorobenzaldehyde, could lead to high-yielding and efficient access to the target compound, this compound.

An In-depth Technical Guide to 5-(3-Chlorophenyl)oxazole (CAS Number: 89808-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)oxazole (CAS No. 89808-76-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, established and potential synthetic routes, spectral characterization, and safety and handling protocols. Furthermore, it explores the known and extrapolated biological activities of this compound, drawing insights from structurally related analogs. The guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. Oxazole derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscoring their importance as privileged scaffolds in drug discovery. The introduction of a 3-chlorophenyl substituent to the oxazole core can significantly modulate the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

Physicochemical Properties and Characterization

This compound is a solid with a molecular formula of C₉H₆ClNO and a molecular weight of 179.61 g/mol . Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89808-76-4 | ECHEMI[1] |

| Molecular Formula | C₉H₆ClNO | ChemicalBook[2] |

| Molecular Weight | 179.61 g/mol | ChemicalBook[2] |

| Boiling Point | 274.7 °C | MOLBASE[3] |

| Melting Point | 46-48 °C | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Spectral Data Analysis (Reference Data from Analogs)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring and the 3-chlorophenyl group. The oxazole protons will likely appear as singlets or doublets in the aromatic region. The protons on the chlorophenyl ring will exhibit a complex splitting pattern (multiplets) due to their coupling with each other. For the analogous compound, 5-(3-chlorophenyl)-3-phenylisoxazole, the aromatic protons appear in the range of δ 7.41-7.87 ppm, with the isoxazole proton appearing as a singlet at δ 6.84 ppm[3]. A similar pattern would be anticipated for this compound.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the oxazole ring will resonate at characteristic chemical shifts. For 5-(3-chlorophenyl)-3-phenylisoxazole, the isoxazole carbons appear at δ 98.2, 163.0, and 168.9 ppm, while the chlorophenyl carbons resonate between δ 123.8 and 135.1 ppm[3]. These values serve as a useful reference for interpreting the ¹³C NMR spectrum of the target compound.

2.1.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the oxazole ring and loss of fragments such as CO, HCN, and the chlorophenyl group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

2.1.3. Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=N stretching (oxazole ring): ~1650-1590 cm⁻¹

-

C=C stretching (aromatic and oxazole rings): ~1600-1450 cm⁻¹

-

C-O-C stretching (oxazole ring): ~1250-1020 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Synthesis of this compound

Several classical and modern methods are available for the synthesis of the oxazole ring system. The choice of a specific route for this compound will depend on the availability of starting materials and the desired scale of the reaction.

General Synthetic Strategies for Oxazoles

The following diagram illustrates common synthetic pathways to oxazole derivatives.

Caption: Common synthetic routes to the oxazole core.

3.1.1. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the required precursor would be N-(1-(3-chlorophenyl)-2-oxoethyl)formamide.

Step-by-Step Protocol (Hypothetical):

-

Preparation of 2-amino-1-(3-chlorophenyl)ethan-1-one: Start with 3-chloroacetophenone and perform an α-amination reaction.

-

Formylation: React the resulting aminoketone with formic acid or a suitable formylating agent to yield N-(1-(3-chlorophenyl)-2-oxoethyl)formamide.

-

Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid to induce ring closure and formation of the oxazole ring.

3.1.2. Van Leusen Oxazole Synthesis

This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. To synthesize a 5-substituted oxazole like this compound, the reaction would involve an aldehyde.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: In a suitable solvent such as methanol or dimethoxyethane, combine 3-chlorobenzaldehyde and TosMIC in the presence of a base like potassium carbonate.

-

Reaction: Heat the mixture to reflux. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

-

Workup and Purification: After completion of the reaction, the solvent is removed, and the crude product is purified by extraction and column chromatography.

The following workflow illustrates the general Van Leusen synthesis.

Caption: General workflow for the Van Leusen oxazole synthesis.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, studies on structurally similar compounds provide strong indications of its potential therapeutic applications.

Antimicrobial Activity

A novel series of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives has been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria[4][5]. Several of these compounds exhibited excellent to moderate antibacterial activity, with one derivative showing significant efficacy against S. typhi, E. coli, K. pneumoniae, P. aeruginosa, B. subtilis, and S. aureus[4]. These findings suggest that the 3-chlorophenyl moiety, when incorporated into a five-membered heterocyclic ring, can contribute to potent antimicrobial effects. It is plausible that this compound may also possess similar antibacterial properties.

Cytotoxicity and Anticancer Potential

Oxazole derivatives are known to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization, leading to apoptosis, and the inhibition of other key cellular targets like STAT3 and G-quadruplexes[6]. The presence of a halogen atom on the phenyl ring of oxazole sulfonamides has been shown to be a key factor for potent anticancer activity[7]. Given these precedents, this compound warrants investigation for its potential cytotoxic and anticancer effects.

The following diagram illustrates a potential mechanism of action for oxazole derivatives in cancer cells.

Caption: Potential anticancer mechanisms of oxazole derivatives.

Safety and Handling

A Safety Data Sheet (SDS) is available for this compound[1]. It is classified as a substance that requires careful handling.

Hazard Identification:

-

The specific hazards associated with this compound are not fully characterized. However, based on the SDS for the related compound 5-(3-Chlorophenyl)-oxazole-4-carboxylic acid, it may cause skin and eye irritation[3].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[8].

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling[8].

-

Storage: Store in a well-ventilated place. Keep container tightly closed[9].

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing[1].

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

-

If on skin: Wash with plenty of soap and water[9].

-

If swallowed: Rinse mouth. Do NOT induce vomiting[9].

-

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. While comprehensive characterization and biological data for this specific molecule are still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation. The synthetic routes to the oxazole core are well-established, offering accessible pathways for the preparation of this and other derivatives. Future research should focus on the detailed experimental characterization of this compound, a thorough evaluation of its biological activities, and an elucidation of its mechanism of action. This will pave the way for its potential development as a novel therapeutic agent or a valuable building block in organic synthesis.

References

- 1. iajps.com [iajps.com]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. repository.pastic.gov.pk [repository.pastic.gov.pk]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. chemexindustries.com [chemexindustries.com]

- 9. fishersci.com [fishersci.com]

Initial Biological Screening of 5-(3-Chlorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide outlines a proposed initial biological screening cascade for the novel compound, 5-(3-Chlorophenyl)oxazole. Drawing insights from the established biological profiles of structurally related oxazole-containing molecules, this document provides a comprehensive framework for its preliminary evaluation. Detailed experimental protocols for key assays, structured data presentation formats, and diagrammatic representations of pertinent signaling pathways and experimental workflows are included to facilitate a thorough investigation into the therapeutic potential of this compound.

Introduction

The 1,3-oxazole ring is a key pharmacophore in medicinal chemistry, present in numerous natural products and synthetic molecules with significant therapeutic value.[1][3] The substitution pattern on the oxazole core plays a critical role in defining the biological activity. The presence of a halogenated phenyl ring, such as the 3-chlorophenyl group, is a common feature in many bioactive small molecules, often enhancing potency and modulating pharmacokinetic properties. While direct biological screening data for this compound is not extensively available in the public domain, the known activities of analogous compounds provide a rational basis for a targeted screening approach. This guide proposes a multi-pronged strategy to elucidate the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound.

Proposed Initial Screening Cascade

Based on the biological activities reported for structurally similar oxazole derivatives, the initial screening of this compound should focus on three primary areas: anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity Screening

Numerous oxazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The proposed screening will begin with a broad panel of cancer cell lines to identify potential tissue-specific activity.

Experimental Workflow: Anticancer Screening

Caption: Workflow for the initial anticancer screening of this compound.

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| HeLa | Cervical Cancer |

| Jurkat | T-cell Leukemia |

| HT-29 | Colon Adenocarcinoma |

| A549 | Lung Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| PC-3 | Prostate Adenocarcinoma |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening

The oxazole moiety is present in several natural and synthetic compounds with antibacterial and antifungal properties.[6] Therefore, screening for antimicrobial activity is a logical step.

Table 2: Proposed Panel of Microbial Strains for Initial Screening

| Strain | Type |

| Staphylococcus aureus | Gram-positive bacteria |

| Bacillus subtilis | Gram-positive bacteria |

| Escherichia coli | Gram-negative bacteria |

| Pseudomonas aeruginosa | Gram-negative bacteria |

| Candida albicans | Fungi (Yeast) |

| Aspergillus niger | Fungi (Mold) |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition and Mechanistic Studies

Structurally related compounds, such as 1,3-oxazole sulfonamides, have been shown to act as tubulin polymerization inhibitors.[4] Another potential mechanism, given the presence of the 3-chlorophenyl group, could be the modulation of voltage-gated sodium channels, as seen with the analogous 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[7][8]

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Hypothetical signaling pathway for tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer (e.g., containing GTP and glutamate).

-

Compound Addition: Add this compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization.

Data Presentation and Interpretation

All quantitative data from the initial screening should be meticulously recorded and presented in a clear and structured format to facilitate comparison and decision-making.

Table 3: Example Data Summary for Anticancer Screening

| Compound | Cell Line | IC50 (µM) |

| This compound | HeLa | [Insert Value] |

| This compound | Jurkat | [Insert Value] |

| This compound | HT-29 | [Insert Value] |

| Reference Drug (e.g., Doxorubicin) | HeLa | [Insert Value] |

| Reference Drug (e.g., Doxorubicin) | Jurkat | [Insert Value] |

| Reference Drug (e.g., Doxorubicin) | HT-29 | [Insert Value] |

Table 4: Example Data Summary for Antimicrobial Screening

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Reference Drug (e.g., Ciprofloxacin) | [Insert Value] | [Insert Value] | N/A |

| Reference Drug (e.g., Fluconazole) | N/A | N/A | [Insert Value] |

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological screening of this compound. The proposed assays are designed to efficiently assess its potential as an anticancer or antimicrobial agent, informed by the known activities of structurally related oxazole compounds. Positive results in any of these primary screens will warrant further investigation, including more extensive in vitro and in vivo studies, to fully characterize its pharmacological profile and potential for therapeutic development. Subsequent steps would involve lead optimization, absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo efficacy studies in relevant animal models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. This compound | 89808-76-4 | Benchchem [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 7. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Foreword: The Strategic Value of the Chlorophenyl-Oxazole Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl-Substituted Oxazoles

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its five-membered aromatic structure, containing both an oxygen and a nitrogen atom, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for versatile interactions with biological targets.[2][4] When this potent core is functionalized with a chlorophenyl group, a powerful synergy emerges. The introduction of chlorine, a seemingly simple halogen, is a strategic decision in drug design, profoundly influencing a molecule's lipophilicity, metabolic stability, and binding affinity.[5]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing chlorophenyl-substituted oxazoles. We will move beyond a mere catalog of compounds to dissect the causality behind their biological effects. By understanding how the number and position of chlorine atoms on the phenyl ring, in concert with substitutions on the oxazole core, modulate activity, we can establish a rational framework for the design of next-generation therapeutics. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif for targets ranging from oncology to infectious diseases.

The Oxazole Core: A Foundation for Diverse Bioactivity

The 1,3-oxazole is a doubly unsaturated five-membered heterocycle.[1] Its aromaticity and the presence of heteroatoms at positions 1 (oxygen) and 3 (nitrogen) create a scaffold that is stable yet reactive in predictable ways.[6] The nitrogen atom often acts as a hydrogen bond acceptor or a site for metal coordination, while the oxygen influences the ring's electronic distribution.[4] The carbon atoms at positions 2, 4, and 5 are common points for substitution, allowing for the precise spatial arrangement of pharmacophoric groups to optimize target engagement. This inherent tunability is a key reason for the oxazole nucleus's success in drug discovery, forming the backbone of therapeutics like the anti-inflammatory Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[1]

Synthetic Pathways: Enabling SAR Exploration

A robust SAR study is contingent upon the accessible synthesis of a diverse library of analogs. Several reliable methods exist for constructing the chlorophenyl-oxazole core. Understanding these pathways is critical as the choice of synthesis can dictate the feasibility of desired substitutions.

Common Synthetic Strategies:

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone, often prepared from a chlorophenyl-substituted starting material.[6]

-

Reaction of α-Haloketones with Amides: A versatile approach where a substituted α-bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) is reacted with a primary amide to form the oxazole ring.[6]

-

Silver-Triflate Mediated Cyclization: This modern method efficiently produces 2,4- or 2,4,5-substituted oxazoles from α-bromo ketones and amides, offering good yields and functional group tolerance.[7]

The diagram below illustrates a generalized workflow for synthesizing a library of chlorophenyl-substituted oxazoles for SAR studies, highlighting the key stages where diversity is introduced.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]

- 5. eurochlor.org [eurochlor.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(3-Chlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the chlorophenyl moiety and the oxazole core makes it a molecule with potential applications in pharmaceutical and materials science. Accurate spectroscopic characterization is the cornerstone of its synthesis, quality control, and further development. This guide outlines the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data and data from closely related analogs, such as 5-(3-chlorophenyl)-3-phenylisoxazole and 2-(3-chlorophenyl)-4,5-dihydrooxazole. These values serve as a reference for the expected spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (oxazole) | 8.0 - 8.2 | s | - |

| H-4 (oxazole) | 7.3 - 7.5 | s | - |

| Aromatic H | 7.4 - 7.8 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (oxazole) | 150 - 152 |

| C-4 (oxazole) | 120 - 122 |

| C-5 (oxazole) | 148 - 150 |

| C-Cl (aromatic) | 134 - 136 |

| Aromatic C | 124 - 131 |

Note: Predicted values are based on established chemical shift increments and analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=N (oxazole ring) | 1650 - 1590 | Medium to Strong |

| C=C (aromatic/oxazole) | 1600 - 1450 | Medium to Strong |

| C-O-C (oxazole ring) | 1100 - 1020 | Strong |

| C-Cl | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 179/181 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-CO]⁺ | 151/153 | Loss of carbon monoxide |

| [M-HCN]⁺ | 152/154 | Loss of hydrogen cyanide |

| [C₇H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Core spectroscopic techniques for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and scientists a valuable resource for the identification and characterization of this and other related oxazole derivatives. The application of these spectroscopic methods is essential for ensuring the purity and structural integrity of such compounds in research and development settings.

The Oxazole Scaffold: A Versatile Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a "privileged" structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-based compounds, focusing on their applications in oncology, inflammation, and virology. The content herein is designed to furnish researchers and drug development professionals with a detailed understanding of the mechanisms of action, quantitative potency, and experimental evaluation of this promising class of molecules.

Anticancer Therapeutic Targets

Oxazole derivatives have demonstrated significant potential in oncology by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[1] Two of the most prominent targets are Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin.

STAT3 Inhibition

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and survival.[1] Oxazole-based compounds have been developed as potent STAT3 inhibitors, disrupting its downstream signaling cascade.

The STAT3 signaling pathway is typically activated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 protein, inducing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. Oxazole-based STAT3 inhibitors can interfere with this process, often by binding to the SH2 domain of STAT3 and preventing its dimerization.

| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |

| Oxadiazole Derivative | 12d (a 1,2,4-triazole) | STAT3 | Cell-based (MCF7) | 1.5 µM | [2][3] |

| Oxadiazole Derivatives | 9a, 9b, 9d, 9e, 9f, 11, 12a, 12b, 12f, 12e | STAT3 | Cell-based (MCF7) | 3-12 µM | [2][3] |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapies. Oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Oxazole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of tubulin dimers into microtubules, leading to the depolymerization of the microtubule network. The disruption of microtubule dynamics triggers the mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.

| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |

| 1,3-Oxazole Sulfonamide | 16 | Tubulin Polymerization | In vitro | 0.22 µM | [4] |

| 1,3-Oxazole Sulfonamide | 22, 30, 32 | Tubulin Polymerization | In vitro | <0.08 µM | [4] |

| 1,3-Oxazole-bridged | 14 | Tubulin Polymerization | In vitro | 0.39 µM | [5] |

| 1,3-Oxazole-bridged | 15a | Tubulin Polymerization | In vitro | 1.05 µM | [5] |

| 1,3-Oxazole-bridged | 15b | Tubulin Polymerization | In vitro | 0.85 µM | [5] |

| 2,5-Disubstituted[1][4]oxazole | 20b | Tubulin Polymerization | In vitro | 0.66 µM | [5] |

| 2,5-Disubstituted[1][4]oxazole | 20e | Tubulin Polymerization | In vitro | 0.56 µM | [5] |

| Pyrrolo[2',3':3,4]cyclohepta[1,2-d][4][5]oxazole | 30 (series) | Tubulin Polymerization | In vitro | 1.9–8.2 µM | [5] |

| 1,3,4-Oxadiazole | 8d | Tubulin Polymerization | Enzymatic | 7.95 nM | [6] |

| 1,3,4-Oxadiazole | 8e | Tubulin Polymerization | Enzymatic | 9.81 nM | [6] |

Anti-inflammatory Therapeutic Targets

Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Oxazole-based compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Oxazole derivatives can inhibit various steps in this pathway, including the activation of IKK and the nuclear translocation of NF-κB.

| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |

| Oxadiazole-Triazole Hybrid | 4c | NF-κB | Cell Viability (MCF-7) | 7.4 µM | [7] |

| Oxadiazole-Triazole Hybrid | 4b | NF-κB | Cell Viability (MCF-7) | 8.44 µM | [7] |

| Oxadiazole-Triazole Hybrid | 4a | NF-κB | Cell Viability (MCF-7) | 9.58 µM | [7] |

| 1,2,4-Oxadiazole Derivative | 17 | NF-κB Activation | Luciferase Assay | 1.35 µM | [8] |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects. Several oxazole-containing compounds have been developed as selective COX-2 inhibitors.

| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 2,5-Diaryl-1,3,4-oxadiazole | 6b | >100 | 0.74 | >135.13 | [9][10] |

| 2,5-Diaryl-1,3,4-oxadiazole | 6e | 63.76 | 0.48 | 132.83 | [9][10] |

| 2,5-Diaryl-1,3,4-oxadiazole | 6f | 68.88 | 0.69 | 99.82 | [9][10] |

| 2,5-Diaryl-1,3,4-oxadiazole | 7e | 55.05 | 0.81 | 67.96 | [9][10] |

| 2,5-Diaryl-1,3,4-oxadiazole | 7f | 60.61 | 0.89 | 68.10 | [9][10] |

| 1,3,4-Oxadiazole Derivative | 13a | >100 | 0.74 | 132.83 | [11] |

| Pyridazinone Derivative | 24a | - | 0.01556 | 24 | [11] |

| Pyridazinone Derivative | 24b | - | 0.01977 | 38 | [11] |

| Benzopyran Derivative | 29 | - | 0.062 | 16.45 | [11] |

Antiviral Therapeutic Targets

The structural diversity of the oxazole scaffold has also been exploited in the development of antiviral agents. These compounds can target various viral enzymes that are essential for replication.

HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents the maturation of new infectious virions.

| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |

| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 17 | HIV-1 Protease | Enzymatic | 0.086 nM | [12] |

| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 18a | HIV-1 Protease | Enzymatic | 0.027 nM | [12] |

| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 18b | HIV-1 Protease | Enzymatic | 0.023 nM | [12] |

| Piperidine-linked derivative | 181 | HIV-1 Protease | Enzymatic | 0.13 nM | [13] |

| Tricyclic Hexahydro-furofuran derivative | 4a | HIV-1 Protease | Antiviral | 21 nM | [14] |

| Tricyclic Hexahydro-furofuran derivative | 4b | HIV-1 Protease | Antiviral | 0.9 nM | [14] |

| Tricyclic Hexahydro-furofuran derivative | 4d | HIV-1 Protease | Antiviral | 29 pM | [14] |

HCV NS5B Polymerase Inhibition

The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Oxazole-containing compounds have been identified as non-nucleoside inhibitors of this enzyme.

| Compound Class | Specific Compound | Target | Assay | IC50 (µM) | Reference |

| Pyrazolobenzothiazine Derivative | 2b | HCV NS5B Polymerase | Enzymatic | 7.9 | [15] |

| Pyrazolobenzothiazine Derivative | 2a | HCV NS5B Polymerase | Enzymatic | 4.3 | [15] |

| Pyrazolobenzothiazine Derivative | 2p | HCV NS5B Polymerase | Enzymatic | 2.7 | [15] |

| Thiobarbituric Acid Derivative | G05 | HCV NS5B Polymerase (1b) | Enzymatic | 1.7-3.8 | [16] |

| Quinazolinone Derivative | 11a | HCV GT1b | Replicon Assay (EC50) | 0.984 | [17] |

| Quinazolinone Derivative | 11b | HCV GT1b | Replicon Assay (EC50) | 1.38 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of oxazole derivatives. The following sections outline the protocols for key experiments cited in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin.

-

Compound Addition: Add the oxazole derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer.

-

Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.

-

Compound Administration: Administer the oxazole derivative orally or via intraperitoneal injection.

-

Induction of Edema: After a specified time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

STAT3 and NF-κB Inhibition Assays

The inhibition of these transcription factors can be assessed using various cellular and biochemical assays.

-

Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a STAT3 or NF-κB responsive promoter.

-

Compound Treatment: Treat the transfected cells with the oxazole derivative.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-6 for STAT3, TNF-α for NF-κB) to activate the signaling pathway.

-

Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Determine the dose-dependent inhibition of luciferase activity by the compound.

-

Cell Treatment and Lysis: Treat cells with the oxazole derivative and the appropriate agonist, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of STAT3 or key proteins in the NF-κB pathway (e.g., phospho-IκBα).

-

Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities to determine the extent of inhibition of phosphorylation.

Conclusion

The oxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the development of potent inhibitors for cancer, inflammation, and viral infections. The data and protocols presented in this technical guide underscore the significant potential of oxazole derivatives in modern drug discovery and provide a solid foundation for further research and development in this exciting field. The continued exploration of the chemical space around the oxazole nucleus is anticipated to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 12. The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review - Arabian Journal of Chemistry [arabjchem.org]

- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The "Magic Chloro": An In-depth Technical Guide to the Role of the 3-Chloro Substituent on the Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of a hydrogen atom with a chlorine atom on a phenyl ring, particularly at the meta-position (3-chloro), is a strategic choice in medicinal chemistry and materials science, often leading to significant improvements in a molecule's properties. This phenomenon, sometimes referred to as the "magic chloro" effect, can profoundly influence a compound's electronic and steric characteristics, thereby altering its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of the 3-chloro substituent, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The chlorine atom, while being a simple substituent, introduces a complex interplay of electronic and steric effects. Electronically, it is an electronegative atom that exerts a strong inductive electron-withdrawing effect (-I). However, due to its lone pairs of electrons, it can also participate in resonance, donating electron density to the aromatic ring (+M). In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[3][4] The 3-position placement is particularly interesting as it influences the electronic distribution of the entire ring, which can be crucial for molecular interactions.

Sterically, the chlorine atom is larger than a hydrogen atom, and its introduction at the 3-position can impose conformational restrictions on the molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. This guide will delve into these effects with specific examples and data.

Data Presentation: The Quantitative Impact of the 3-Chloro Substituent

The introduction of a 3-chloro substituent can lead to quantifiable changes in a molecule's physicochemical and biological properties. The following tables summarize key data points from various studies, offering a comparative look at the impact of this substitution.

Table 1: Effect of 3-Chloro Substituent on Biological Activity (IC50/EC50/ED50 Values)

| Compound/Analog Pair | Biological Target/Assay | Unsubstituted (IC50/EC50/ED50 in µM) | 3-Chloro Substituted (IC50/EC50/ED50 in µM) | Fold Change | Reference |

| Aryl Acetamide Triazolopyridazines | Cryptosporidium parvum | 12 (3-methyl) | 0.37 (4-fluoro, 3-methyl) | 32.4x increase | [5] |

| Benzimidazole Phenylhydrazone | Rhizoctonia solani | >50 | 18.2 | >2.7x increase | [6] |

| Anticonvulsant Pyrrolidin-2,5-diones | Maximal Electroshock (MES) Test | Not Reported | 68.30 (ED50 in mg/kg) | Not Applicable | [7] |

| Calix[4]-2-methylresorcinarene | Plasmodium falciparum FCR-3 | 23.63 (4-methoxy) | 2.66 (4-chloro) | 8.9x increase | [8] |

| NAPE-PLD Inhibitors | NAPE-PLD | Inactive (hydroxyl groups) | Very weak activity | Not Applicable | [9] |

Table 2: Physicochemical Properties Influenced by the 3-Chloro Substituent

| Compound | Property | Value | Reference |

| 3-Chlorobenzoic acid | pKa | 3.82 | [10][11] |

| Benzoic acid | pKa | 4.20 | [11] |

| 3-Chloro-4-fluoroaniline | Metabolic Half-life (t1/2) | Lower than 4-chloro isomer | |

| 4-Chloro-4-fluoroaniline | Metabolic Half-life (t1/2) | Higher than 3-chloro isomer | |

| Chlorinated Alicyclic Compounds | log kw (Lipophilicity) | Determined by RP-HPLC | [12] |

Table 3: Comparison of Pharmacokinetic Parameters

| Compound Class | Parameter | Effect of Chloro Substitution | Reference |

| Tyrosine Kinase Inhibitor | Metabolic Stability | Penta-deuterophenyl substitution improved metabolic stability | [13] |

| General Drug Molecules | Toxicity (pCC50) | Chlorinated compounds showed a slight increase in toxicity compared to fluorinated analogs | [2] |

| General Drug Molecules | Binding Affinity (pIC50) | Chlorinated compounds showed slightly higher binding affinity than fluorinated analogs | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-chloro substituted phenyl compounds.

Protocol 1: General Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides[7]

Materials:

-

(R,S)-2-(3-chlorophenyl)-succinic acid

-

2-aminoacetic acid

-

Water

-

Methanol

-

Term-regulated sand bath

Procedure:

-

Dissolve (R,S)-2-(3-chlorophenyl)-succinic acid (0.04 mol) in 20 mL of water.

-

Gradually add 2-aminoacetic acid (0.04 mol) to the solution.

-

Heat the mixture in a term-regulated sand bath, allowing for the simultaneous distillation of water.

-

After the complete removal of water, increase the temperature of the reaction mixture to 180 °C and maintain for approximately 1.5 hours.

-

The crude product, (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is then recrystallized from methanol.

-

Characterize the final product using TLC, UPLC, 1H-NMR, and 13C-NMR.

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC[1][12]

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the lipophilicity of a compound by measuring its retention time on a nonpolar stationary phase. The logarithm of the capacity factor (log k') is linearly related to the logP value.

Materials:

-

HPLC system with a C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Test compound (3-chloro substituted phenyl derivative)

-

A series of standard compounds with known logP values

Procedure:

-

Prepare a series of methanol/water mobile phases with varying compositions.

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject a solution of the test compound and measure its retention time (t_R).

-

Inject a non-retained compound (e.g., uracil) to determine the void time (t_0).

-

Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

-

Repeat steps 3-5 for each mobile phase composition.

-

Plot log k' versus the percentage of methanol in the mobile phase and extrapolate to 100% water to obtain log kw, a measure of lipophilicity.

-

Alternatively, create a calibration curve by plotting the known logP values of standard compounds against their measured log k' values under identical conditions. Determine the logP of the test compound from its log k' using the calibration curve.

Protocol 3: Assessment of Metabolic Stability in Liver Microsomes[13][14]

Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain drug-metabolizing enzymes, and monitoring the decrease in the parent compound's concentration over time.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compound (3-chloro substituted phenyl derivative)

-

Positive control compound with known metabolic instability

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a solution of HLM in phosphate buffer at 37°C.

-

Add the test compound to the HLM solution at a final concentration typically between 0.1 and 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the 3-chloro substituent.

Caption: Electronic effects of the 3-chloro substituent on a phenyl ring.

Caption: A generalized experimental workflow for synthesis and evaluation.

Caption: A logical diagram illustrating a structure-activity relationship.

Conclusion

The 3-chloro substituent on a phenyl ring is a powerful tool in the arsenal of medicinal chemists and material scientists. Its ability to modulate electronic and steric properties in a predictable, yet sometimes surprisingly effective, manner makes it a key feature in the design of new molecules with enhanced performance. The data and protocols presented in this guide underscore the importance of this substituent and provide a framework for its strategic application in research and development. While the "magic" of the chloro group is often revealed serendipitously, a systematic understanding of its role, as outlined here, can pave the way for more rational and successful molecular design.

References

- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eurochlor.org [eurochlor.org]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lipophilicity and Solubility Parameters of 5-(3-Chlorophenyl)oxazole

This technical whitepaper provides a comprehensive analysis of the lipophilicity and solubility characteristics of 5-(3-Chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computational data with established theoretical principles and detailed standard experimental protocols for its determination.

Introduction to this compound

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and applications as scaffolds in pharmaceutical development. The presence of an oxazole moiety can confer stability and influence peptide-protein interactions.[1] The physicochemical properties of a drug candidate, particularly its lipophilicity and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The substitution of a chlorophenyl group is known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[2] This guide focuses on quantifying these essential properties for this compound.

Lipophilicity Parameters

Lipophilicity is a crucial physicochemical property that describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).

-

LogP : The logarithm of the partition coefficient, which is the ratio of the concentration of a neutral (unionized) compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. A positive LogP value indicates higher lipophilicity, while a negative value signifies higher hydrophilicity.[3]

-

LogD : The logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and unionized) in each of the two phases. LogD is pH-dependent and is considered a more accurate descriptor of a molecule's lipophilicity at a specific physiological pH.[4]

Quantitative Lipophilicity Data

| Compound | Parameter | Value | Method/Source |

| 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | XLogP3-AA | 2.7 | Computed by XLogP3 3.0[5] |

| 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | LogP | 2.0882 | Computational[6] |

| 3-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide | logP | 3.8454 | Computational[7] |

| methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | logP | 3.0465 | Computational[8] |

Note: The values presented are computationally derived and serve as estimates. Experimental validation is recommended for definitive characterization.

Solubility Parameters

Solubility parameters provide a numerical estimate of the degree of interaction between materials and can be a good predictor of solubility. A solute will dissolve best in a solvent with a similar solubility parameter.

-

Hildebrand Solubility Parameter (δ) : A single-value parameter representing the total cohesive energy density of a substance.

-

Hansen Solubility Parameters (HSP) : An extension of the Hildebrand parameter, which disaggregates the total cohesive energy into three components:

-

δD (Dispersion) : Energy from atomic forces.

-

δP (Polar) : Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

-

Quantitative Solubility Data

There is no available experimental data for the Hildebrand or Hansen solubility parameters of this compound. Determination of these parameters requires systematic experimental testing as detailed in the protocols below. For reference, the HSP of common laboratory solvents are provided in the following table.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| n-Octanol | 17.0 | 3.3 | 11.9 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Source: Data compiled from various established sources on Hansen Solubility Parameters.

Experimental Protocols

This section details the standard methodologies for the experimental determination of lipophilicity and solubility parameters.

Determination of Partition Coefficient (LogP)

Two primary methods are widely accepted for the determination of LogP: the Shake-Flask method and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3]

The Shake-Flask method, developed by Higuchi and Connors, is considered the gold standard for LogP measurement due to its directness and accuracy.

-

Preparation of Phases : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium.

-

Sample Preparation : Dissolve a precisely weighed amount of this compound in the n-octanol phase. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning : Combine the n-octanol solution with the water phase in a flask at a known volume ratio.

-

Equilibration : Shake the flask at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to allow the solute to reach equilibrium between the two phases.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully sample each phase and determine the concentration of the solute using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

This method determines LogP by correlating the retention time of a compound on a non-polar stationary phase with the retention times of reference compounds with known LogP values.[4][9]

-

System Preparation : Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration : Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (tᵣ).

-

Sample Analysis : Dissolve this compound in the mobile phase and inject it into the HPLC system, recording its retention time.

-

Calculation :

-

Calculate the capacity factor (k') for each standard and the test compound: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

-

Determine the LogP of this compound by interpolating its log(k') value onto the calibration curve.

-

Caption: Workflow for experimental LogP determination.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP involves testing the solubility of the solute in a range of solvents with known HSPs. The goal is to identify the center of a "solubility sphere" in the three-dimensional Hansen space.[10]

-

Solvent Selection : Choose a set of at least 20-30 diverse solvents for which the δD, δP, and δH values are accurately known. The solvents should cover a wide area of Hansen space.

-

Solubility Testing : For each solvent, attempt to dissolve a known amount of this compound (e.g., to make a 1% w/v solution).

-

Classification : Observe the outcomes after sufficient agitation and time. Classify each solvent as a "good" solvent (solute dissolves completely) or a "bad" solvent (solute does not dissolve or is only partially soluble).

-

Data Plotting : Plot all solvents as points in a 3D graph with δD, δP, and δH as the axes. Mark the "good" and "bad" solvents differently.

-

Sphere Calculation : Use specialized software or mathematical algorithms to find the center point (δD₀, δP₀, δH₀) and radius (R₀) of the smallest sphere that encompasses all "good" solvents while excluding the "bad" solvents. This center point represents the Hansen Solubility Parameters of this compound.

Caption: Workflow for experimental HSP determination.

Conclusion

This guide consolidates the available information on the lipophilicity and solubility parameters of this compound. While direct experimental data is currently lacking in published literature, computational estimates suggest a moderate to high lipophilicity (LogP ~2.7-3.8), consistent with its chemical structure. A definitive characterization of its solubility profile requires the experimental determination of its Hansen Solubility Parameters. The detailed protocols provided herein offer a clear roadmap for researchers to perform these crucial measurements, which are essential for advancing the development of this compound in pharmaceutical and materials science applications.

References

- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 89808-76-4 | Benchchem [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | C9H8ClNO | CID 90735172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide... [chemdiv.com]

- 8. Compound methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate - Chemdiv [chemdiv.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Quantum Mechanical and Molecular Docking Studies of 5-(3-Chlorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic ring that constitutes the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific derivative, 5-(3-Chlorophenyl)oxazole (C₉H₆ClNO, CAS: 89808-76-4), presents a promising candidate for drug design due to the structural characteristics of the oxazole ring combined with the electronic properties of the 3-chlorophenyl substituent.[2] Computational chemistry, particularly quantum mechanical calculations and molecular docking, provides indispensable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules, thereby accelerating the drug discovery pipeline.[1] This technical guide outlines the standard computational protocols for analyzing this compound, presenting a framework for data interpretation and visualization. While specific experimental and computational data for this exact molecule is not extensively published, this paper synthesizes common methodologies and representative data based on studies of closely related oxazole derivatives.

Computational Methodology

A multi-step computational workflow is employed to investigate the structural, electronic, and biological properties of this compound. This process begins with geometry optimization using Density Functional Theory (DFT) and extends to molecular docking simulations to predict interactions with protein targets.

Quantum Mechanical Calculations: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and reactivity of molecules.[1] The protocol for analyzing this compound is as follows:

-

Structure Optimization: The 3D structure of the molecule is first drawn and then optimized to its lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules.[1][3]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical vibrational spectra (IR and Raman).

-

Electronic Property Analysis: Key electronic properties are derived from the optimized structure. These include:

-